

A Technical Guide to Unlocking Novel Reactivities of Methyl 5-cyano-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-cyano-2-hydroxybenzoate

Cat. No.: B1313201

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Authored by: A Senior Application Scientist

Abstract

Methyl 5-cyano-2-hydroxybenzoate is a richly functionalized aromatic scaffold, presenting a compelling starting point for the discovery of novel chemical entities. Its unique electronic and steric landscape, arising from the interplay of an activating hydroxyl group and deactivating cyano and ester moieties, opens avenues for unprecedented chemical transformations. This guide provides a comprehensive exploration of strategies to uncover novel reactions, moving beyond the predictable reactivity of individual functional groups. We will delve into advanced methodologies targeting the aromatic core, the cyano group, and the phenolic hydroxyl, underpinned by principles of modern synthetic chemistry. This document is intended to serve as a practical and theoretical resource for researchers engaged in the exploration of new chemical space for applications in medicinal chemistry and materials science.

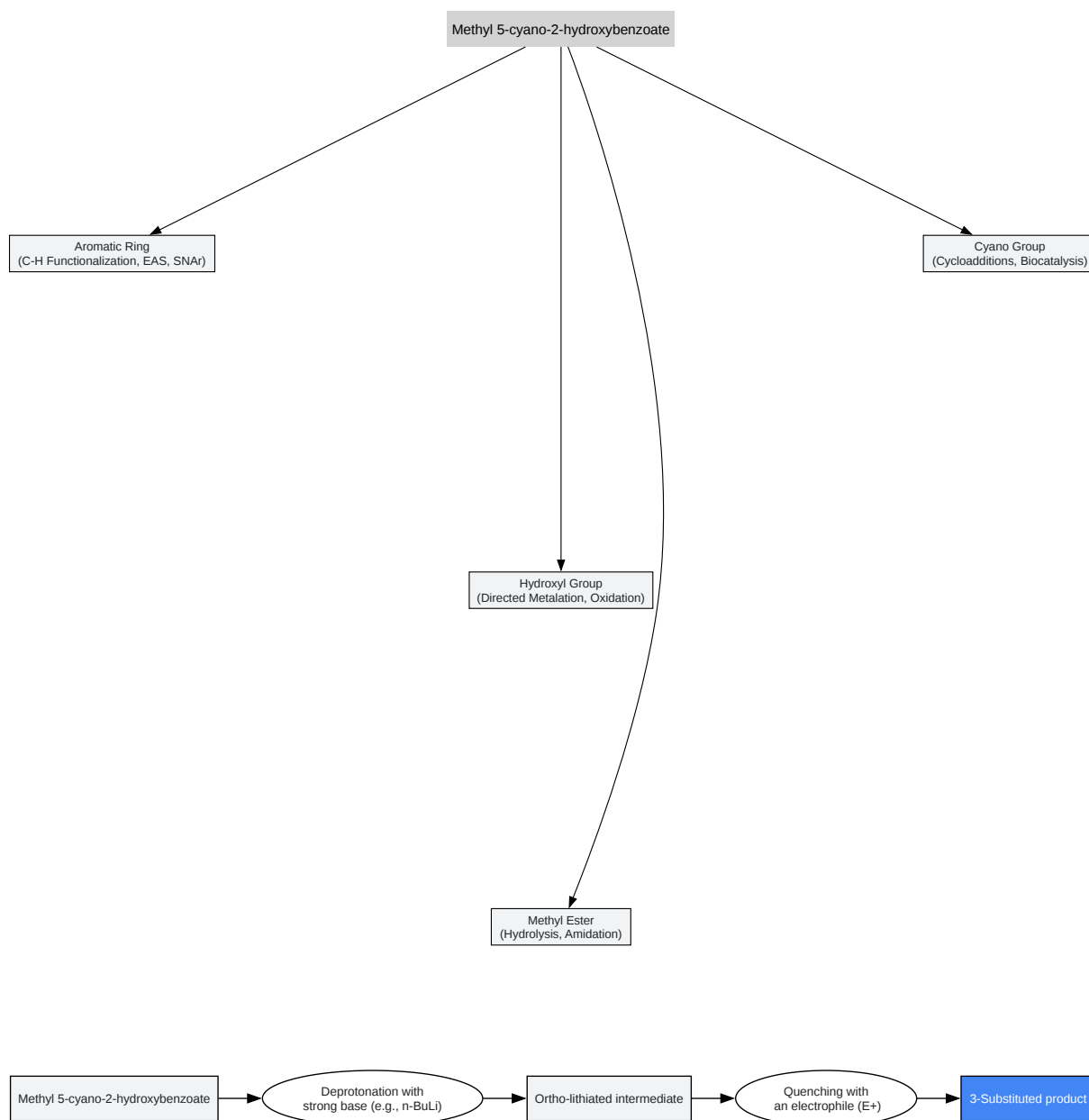
Introduction: The Untapped Potential of a Multifunctional Scaffold

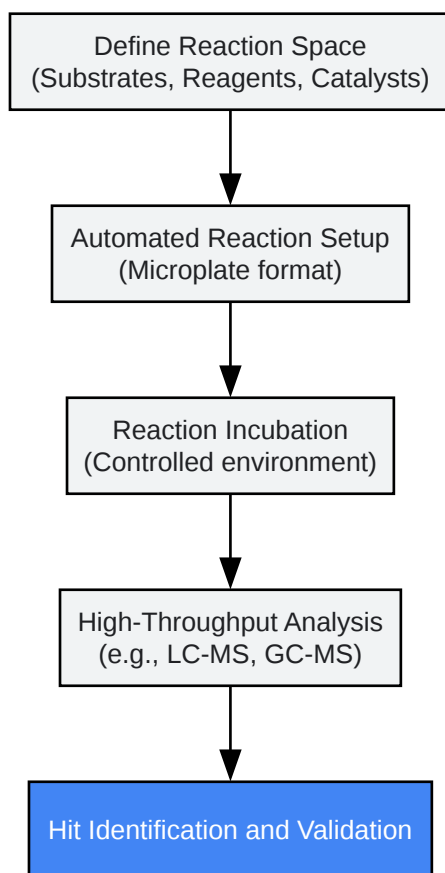
Methyl 5-cyano-2-hydroxybenzoate is a deceptively simple molecule. At first glance, it is a derivative of salicylic acid, a privileged structure in medicinal chemistry. However, the introduction of a cyano group at the 5-position dramatically alters the electronic properties of the aromatic ring, creating a molecule with a complex and intriguing reactivity profile.

The hydroxyl group at C2 is a powerful ortho-, para-directing activator for electrophilic aromatic substitution.^[1] Conversely, the cyano and methyl ester groups are meta-directing deactivators.^[2] This electronic dichotomy makes the prediction of reaction outcomes non-trivial and presents a fertile ground for the discovery of novel and selective transformations. This guide will provide a roadmap for systematically exploring these possibilities.

Strategic Deconstruction of Reactivity: Identifying the Arenas for Novelty

To rationally design experiments for discovering novel reactions, we must first dissect the molecule into its key reactive domains.





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References

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